molecular formula C18H27N3 B11843599 N-Decylquinazolin-4-amine CAS No. 22754-12-7

N-Decylquinazolin-4-amine

Cat. No.: B11843599
CAS No.: 22754-12-7
M. Wt: 285.4 g/mol
InChI Key: VZOBKPIQCJYTLQ-UHFFFAOYSA-N
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Description

Evolution of Quinazoline (B50416) Scaffolds in Target-Oriented Chemical Probe Development

The journey of quinazoline derivatives in chemical biology has evolved from broad-spectrum bioactive molecules to highly specific, target-oriented probes. Initially recognized for a wide range of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects—the quinazoline scaffold became a focal point for medicinal chemists. arabjchem.orgscispace.comresearchgate.net The core structure's amenability to substitution at various positions allows for the fine-tuning of its biological and physical properties. mdpi.com

This inherent versatility has been systematically exploited to develop chemical probes designed to interact with specific biological targets. A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein or entering a particular cellular compartment. The development of such tools from the quinazoline scaffold has several facets:

Enzyme Inhibition: Researchers have successfully designed quinazoline-based molecules as potent and selective inhibitors for specific enzymes. For example, derivatives have been developed as inhibitors of phosphodiesterase 1 (PDE1), which is relevant for studying neuropsychiatric disorders, and as inhibitors of the NF-κB pathway, which is crucial in inflammation and cancer research. arabjchem.orgrsc.org

Receptor Labeling: The scaffold has been conjugated with fluorophores (fluorescent molecules) to create probes for visualizing specific receptors. A notable example is the creation of quinazoline-based fluorescent probes that bind with high affinity to α1-adrenergic receptors, enabling their detection and localization within cells. acs.orgnih.gov

Bioimaging: Beyond specific targets, quinazolinone-based probes have been developed for broader bioimaging applications. rsc.org Their favorable luminescence properties, biocompatibility, and low toxicity make them excellent candidates for imaging cellular components and processes. rsc.org Some derivatives have also been labeled for use as Positron Emission Tomography (PET) imaging agents, allowing for non-invasive visualization of biological processes in vivo. researchgate.net

Subcellular Targeting: More recently, quinazolinone-based probes have been engineered to target specific subcellular organelles, such as the endoplasmic reticulum, to study processes like ferroptosis, a form of programmed cell death dependent on iron and lipid peroxidation. acs.org

The fundamental principle behind this evolution is the modular nature of the quinazoline scaffold. The core structure provides the basic framework for biological activity, while specific substitutions, such as the N-decyl group in N-Decylquinazolin-4-amine, can dictate the molecule's specific interactions, permeability, and ultimate function as a research tool. smolecule.com

Significance of this compound as a Mechanistic Tool in Biological Systems

This compound is significant not just as another member of the vast quinazoline family, but as a specific mechanistic tool for probing the function and dysfunction of acidic organelles within the cell, such as lysosomes in mammalian cells and acidic vacuoles in fungi. google.com Its utility in this area stems from a combination of its chemical structure and proposed mechanism of action.

The primary proposed mechanism involves the compound's ability to accumulate in these acidic compartments through a process known as "cation trapping". google.com As a weak base, this compound can pass through cellular and organellar membranes in its neutral state. Once inside an acidic environment, like that of a lysosome (pH ~4.7), the amine group becomes protonated. This charged (cationic) form is less membrane-permeable and becomes trapped and concentrated within the organelle. google.com

The key features contributing to its significance as a mechanistic probe are:

Lipophilicity: The long, ten-carbon decyl chain gives the molecule a high degree of lipophilicity (fat-solubility). smolecule.com This property is thought to enhance its ability to permeate biological membranes, facilitating its access to the intracellular environment and the membranes of organelles. smolecule.com

Disruption of Vacuolar Function: The accumulation of this compound within acidic vacuoles is believed to disrupt their structure and function. google.com These organelles are critical for numerous cellular processes, including ion and pH homeostasis, autophagy (the degradation and recycling of cellular components), and protein processing. google.com By impairing vacuolar function, this compound can be used as a tool to study the downstream consequences of such impairment on cellular health and survival.

Investigating Drug Resistance: Some cancer cells utilize lysosomes to sequester chemotherapy agents, contributing to drug resistance. google.com Compounds like this compound, which target and potentially disrupt lysosomal function, can be valuable research tools to explore mechanisms of chemoresistance and to study how compromising lysosomal integrity might re-sensitize cancer cells to other treatments. google.com

Probing Fungal Biology: The acidic vacuole is essential for the virulence and viability of many fungal species. google.com this compound's ability to target these structures makes it a useful probe for studying fundamental fungal biology and for investigating vulnerabilities that could be exploited for antifungal agent development. google.com

Through this mechanism, this compound serves as a valuable instrument for researchers to investigate the intricate roles of acidic organelles in health and disease, from fungal infections to cancer biology.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number22754-12-7
Molecular FormulaC₁₈H₂₇N₃
Molecular Weight285.4 g/mol

This data is compiled from multiple chemical information sources.

Table 2: Selected Biological Activities of the Quinazoline Scaffold

Biological ActivityDescriptionReferences
Anticancer Derivatives act as inhibitors of key signaling pathways in cancer cells, such as the EGFR and NF-κB pathways. arabjchem.orgscispace.comresearchgate.net
Antimicrobial Compounds have shown activity against various bacterial and fungal strains. smolecule.comnih.gov
Anti-inflammatory Quinazolines can inhibit inflammatory pathways, such as those mediated by NF-κB. mdpi.comarabjchem.org
Antihypertensive Certain derivatives function as antagonists of receptors involved in blood pressure regulation, such as α1-adrenergic receptors. acs.org
Central Nervous System Some quinazolines can cross the blood-brain barrier and act as inhibitors of enzymes like PDE1, relevant to CNS disorders. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22754-12-7

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

N-decylquinazolin-4-amine

InChI

InChI=1S/C18H27N3/c1-2-3-4-5-6-7-8-11-14-19-18-16-12-9-10-13-17(16)20-15-21-18/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,19,20,21)

InChI Key

VZOBKPIQCJYTLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Molecular Mechanisms of Action and Cellular Interrogation of N Decylquinazolin 4 Amine Dqa

Mitochondrial Bioenergetics Modulation

Selective Inhibition of Mitochondrial Complex I Activity

N-Decylquinazolin-4-amine is a potent inhibitor of Mitochondrial Complex I. nih.gov Quinazoline-type inhibitors are known for their high affinity and specificity for Complex I, often with half-maximal inhibitory concentrations (IC50) in the nanomolar range. nih.gov Research on a set of quinazoline (B50416) derivatives demonstrated that compounds structurally related to DQA specifically and effectively reduce Complex I-dependent respiration with no significant effect on the subsequent complexes of the respiratory chain (Complexes II–IV). nih.gov The inhibitory potency of these molecules is critically dependent on the structure of the side chain and substitutions on the quinazoline ring. nih.gov The lipophilicity, or hydrophobicity, of the compound is a key factor, with a higher lipophilicity generally correlating with greater inhibitory efficiency, as it facilitates the molecule's entry into the hydrophobic substrate channel of Complex I. nih.gov

Impact on NADH Oxidation and Electron Transfer within Complex I

The function of Complex I is to catalyze the transfer of two electrons from NADH to ubiquinone, coupled with the translocation of four protons across the inner mitochondrial membrane. nih.gov This process begins with NADH donating electrons to a flavin mononucleotide (FMN) cofactor, after which they are passed along a series of iron-sulfur (FeS) clusters within the peripheral arm of the complex. nih.gov The final step in this intra-complex electron transfer is the reduction of ubiquinone (Q) to ubiquinol (B23937) (QH2) at the Q-binding site.

Structural and functional studies have revealed that DQA exerts its inhibitory effect by targeting the ubiquinone binding channel. nih.gov The DQA molecule has been observed with its headgroup positioned partway up this channel, physically obstructing the binding or proper reduction of the ubiquinone substrate. nih.gov By preventing the re-oxidation of the FeS cluster N2 through the transfer of electrons to ubiquinone, DQA effectively halts the forward flow of electrons, thereby inhibiting NADH oxidation. nih.gov

Table 1: Mechanism of DQA on Mitochondrial Complex I
Aspect of Complex I FunctionEffect of this compound (DQA)Molecular Details
Target Site Ubiquinone (Q) binding channelDQA physically occupies the channel, preventing the ubiquinone substrate from binding and being reduced. nih.gov
Electron Transfer InhibitedBlocks the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone. nih.gov
NADH Oxidation InhibitedThe blockage of electron flow leads to a halt in the overall process of NADH oxidation by the complex. nih.gov
Proton Pumping InhibitedAs proton pumping is coupled to the redox reaction of ubiquinone, inhibition of electron transfer prevents this function. nih.gov

Investigation of Active/Deactive (A/D) Transition of Mitochondrial Complex I

Mitochondrial Complex I from mammals and other eukaryotes can exist in two distinct conformational states: a catalytically active (A-form) and a dormant, deactive (D-form). nih.govnih.gov The slow transition from the A-form to the D-form occurs when the enzyme is idle, for instance, under ischemic (low oxygen) conditions in metabolically active tissues like the heart and brain. nih.gov This A/D transition is a reversible process, and the enzyme is reactivated upon reoxygenation and the reintroduction of its substrate, NADH. nih.gov

The D-form is structurally different from the A-form, most notably involving conformational changes in the ND3, ND1, and ND6 subunits located near the quinone binding site. nih.govmdpi.com A key feature of the D-state is the exposure of a previously buried cysteine residue (Cys-39) on the ND3 subunit, which becomes susceptible to modification by sulfhydryl reagents. nih.gov The A/D transition is considered a protective mechanism, as the slow reactivation of the D-form upon reperfusion may prevent a sudden oxidative burst that would otherwise cause tissue damage. nih.gov However, this protective state also renders the D-form more vulnerable to oxidative and nitrosative damage. nih.gov DQA is a key chemical probe used in the study of this transition, helping to elucidate the conformational changes and regulatory mechanisms involved. nih.gov

Reactive Oxygen Species (ROS) Homeostasis Perturbation

A major consequence of Complex I inhibition is the increased production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.gov This occurs because the blockage of electron flow to ubiquinone causes electrons to accumulate at earlier redox centers within the complex, which can then be passed directly to molecular oxygen.

Induction and Measurement of ROS Generation by DQA

Inhibition of the ubiquinone reduction site of Complex I by compounds like DQA is a well-known trigger for ROS production. nih.gov The primary site of superoxide production within Complex I is believed to be the FMN cofactor (Site IF), where the reduced FMN can directly react with oxygen. nih.gov The resulting superoxide can be released into the mitochondrial matrix and subsequently converted to hydrogen peroxide.

The generation of ROS can be detected and quantified using various cellular probes. A common method involves the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA). This non-fluorescent molecule can diffuse across cell membranes, where intracellular esterases cleave the acetate groups, trapping the resulting 2',7'-dichlorodihydrofluorescein (H₂DCF) inside the cell. nih.gov In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of this fluorescence is proportional to the amount of ROS produced. nih.gov Treatment of cells with Complex I inhibitors leads to a measurable increase in DCF fluorescence, confirming the induction of oxidative stress.

Identification of ROS-Targeted Mitochondrial Proteins

The ROS generated as a result of DQA-mediated Complex I inhibition can cause oxidative damage to surrounding macromolecules, including lipids, DNA, and, most notably, proteins. semanticscholar.org Given their proximity to the source of ROS production, mitochondrial proteins are particularly vulnerable targets.

ROS-induced damage can lead to the modification of amino acid side chains, protein cross-linking, and protein unfolding, often resulting in impaired protein function. Proteomic analyses are employed to identify the specific proteins targeted by oxidative stress. mdpi.com Key targets of ROS originating from Complex I include other proteins of the electron transport chain, such as the cytochrome bc1 complex (Complex III) and Complex II, as well as matrix enzymes like aconitase and members of the 2-oxoacid dehydrogenase complexes. nih.gov Complex I itself is also a target of ROS-induced damage, particularly through the oxidative modification of its cysteine residues, which can lead to a further decrease in its catalytic activity. nih.gov The D-form of Complex I is especially susceptible to such oxidative modifications. nih.gov

Table 2: Perturbation of ROS Homeostasis by DQA
ProcessDescriptionKey Findings
ROS Induction Inhibition of the Q-site by DQA causes electrons to back up and react with O₂, forming superoxide (O₂•⁻).The FMN site (Site IF) is a primary source of ROS production when downstream electron flow is blocked. nih.gov
ROS Measurement ROS levels are quantified using fluorescent probes like H₂DCF-DA, which becomes fluorescent upon oxidation.Complex I inhibition leads to a detectable increase in intracellular ROS. nih.gov
Protein Targeting Generated ROS can oxidatively damage nearby mitochondrial proteins, impairing their function.Targets include other respiratory complexes, matrix enzymes (e.g., aconitase), and Complex I itself. nih.gov

Relationship between Complex I Inhibition and Oxidative Stress Pathways

Inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain is a significant event that disrupts cellular homeostasis and is intrinsically linked to the generation of oxidative stress. The blockage of electron flow at Complex I leads to a buildup of electrons within the complex, which can then be transferred to molecular oxygen (O2) to form superoxide radicals (O2•−). This initial reactive oxygen species (ROS) can then be converted to other harmful ROS, such as hydrogen peroxide (H2O2) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.

This increase in ROS production overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress, in turn, can inflict damage upon various cellular components, including lipids, proteins, and DNA. For instance, lipid peroxidation can compromise the integrity of mitochondrial and other cellular membranes. The damage to mitochondrial components can further exacerbate Complex I dysfunction, creating a vicious cycle of ROS production and mitochondrial impairment researchgate.net. This cascade of events is thought to play a role in the neurodegenerative processes observed in conditions like Parkinson's disease, where Complex I inhibition is a key pathological feature researchgate.netnih.govmdpi.com.

Furthermore, the inhibition of Complex I and the subsequent oxidative stress can trigger specific cellular signaling pathways. For example, the accumulation of ROS can activate stress-responsive kinases and transcription factors that modulate cellular responses to oxidative damage. While much of the focus has been on the detrimental effects of oxidative stress, there is also evidence that cells can initiate compensatory metabolic pathways to counteract the effects of Complex I inhibition. For instance, in response to rotenone-induced Complex I inhibition, neuronal cells have been shown to increase fatty acid catabolism to maintain acetyl-CoA levels nih.gov.

Subcellular Localization and Organelle Integrity Disruption

Lysosomal Accumulation in Cancer Cells

Certain chemical compounds, particularly those with lipophilic and weakly basic properties, can readily cross cellular membranes and subsequently accumulate within acidic organelles such as lysosomes. This phenomenon, known as lysosomotropism, is a key factor in the mechanism of action for a variety of anticancer agents. The acidic environment of the lysosome (pH 4.5-5.0) protonates these basic compounds, trapping them within the organelle and leading to their significant accumulation.

Cancer cells often exhibit enlarged and more numerous lysosomes compared to their non-malignant counterparts, which can render them more susceptible to the cytotoxic effects of lysosomotropic agents mdpi.com. This accumulation can disrupt normal lysosomal function and trigger cell death pathways. For example, the natural product Leelamine, a lysosomotropic agent, has been shown to accumulate in lysosomes and exert antitumor properties in prostate and breast cancer cells mdpi.com. Similarly, the experimental compound CX-3543 was found to be sequestered in the lysosomal compartment of cancer cells biorxiv.org.

Mechanism of Lysosomal Membrane Permeabilization

The substantial accumulation of exogenous compounds within lysosomes can lead to a critical event known as lysosomal membrane permeabilization (LMP). LMP involves the disruption of the lysosomal membrane's integrity, resulting in the release of its contents, including a host of hydrolytic enzymes such as cathepsins, into the cytosol semanticscholar.orgnih.gov. The precise mechanisms driving LMP are not fully elucidated but are thought to involve direct damage to the membrane by the accumulated compounds or indirect effects stemming from lysosomal swelling and dysfunction mdpi.com.

Once in the cytosol, these lysosomal proteases can initiate a cascade of events leading to a form of regulated cell death often referred to as lysosome-dependent cell death (LDCD) nih.gov. This process can be independent of caspase activation, a hallmark of classical apoptosis. Several anticancer agents are known to induce cell death through LMP mdpi.com. For instance, treatment of hepatoblastoma cells with the natural flavonoid Icariside II resulted in LMP, as evidenced by decreased acridine orange staining and the cytosolic accumulation of the lysosomal marker protein LAMP1 mdpi.com.

Modulation of Autophagy and Lysosomal-Mediated Degradation Pathways

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins through the lysosomal machinery mdpi.comnih.govnih.gov. This process plays a crucial role in maintaining cellular homeostasis and can be either pro-survival or pro-death depending on the cellular context and the nature of the stress. The autophagy-lysosomal pathway is a tightly regulated process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and then fuse with lysosomes to form autolysosomes, where the degradation occurs nih.gov.

Disruption of lysosomal function, such as through LMP, can have profound effects on the autophagy pathway. The release of lysosomal enzymes can interfere with the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a blockage of autophagic flux. Conversely, some compounds can induce autophagy as a cellular stress response. For instance, the experimental compound CX-3543, which accumulates in lysosomes, was found to activate cellular stress adaptation pathways, including autophagy biorxiv.orgnih.gov. The interplay between lysosomal disruption and autophagy is complex, and its ultimate effect on cell fate is an area of active investigation.

Interaction with Broader Biological Targets (Insights from Quinazolin-4-amine (B77745) Scaffold Analogs)

Aurora A Kinase Inhibition by Quinazolin-4-amine Derivatives

The quinazolin-4-amine scaffold is a privileged structure in medicinal chemistry and has been utilized in the development of inhibitors for various protein kinases, including the Aurora kinases. Aurora kinases (A, B, and C) are key regulators of cell cycle progression, playing critical roles in mitosis and cytokinesis. Aurora A, in particular, is frequently overexpressed in a wide range of human cancers, making it an attractive target for anticancer drug development nih.govresearchgate.net.

Several studies have reported the design and synthesis of quinazolin-4-amine derivatives as potent and selective inhibitors of Aurora A kinase nih.govresearchgate.net. For example, through structure-based drug design, a series of novel quinazolin-4-amine derivatives were developed that exhibited high selectivity for Aurora A over the closely related Aurora B isoform nih.govresearchgate.net. One such compound demonstrated potent inhibition of Aurora A kinase and effectively suppressed tumor growth in animal models of triple-negative breast cancer nih.govresearchgate.net. The development of these inhibitors highlights the potential for other molecules containing the quinazolin-4-amine core, such as this compound, to interact with and potentially inhibit the activity of Aurora A kinase.

Compound/Derivative ClassTargetEffectReference
Quinazolin-4-amine derivativesAurora A KinasePotent and selective inhibition nih.govresearchgate.net
BIQO-19 (Quinazolin-4(3H)-one derivative)Aurora Kinase AAntiproliferative activity in NSCLC cells escholarship.org
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinasePotent inhibitory activity and apoptosis induction mdpi.com

Werner Helicase (WRN)-Dependent Anti-Cancer Activity of N-Aryl-2-trifluoromethyl-quinazoline-4-amines

There is currently no direct evidence to suggest that this compound possesses Werner Helicase (WRN)-dependent anti-cancer activity. However, a class of structurally related compounds, N-Aryl-2-trifluoromethyl-quinazoline-4-amines, has been investigated as potential inhibitors of WRN helicase. These studies provide a framework for the potential activity of quinazoline derivatives.

Werner syndrome protein (WRN) is a DNA helicase that plays a crucial role in maintaining genomic stability. Certain cancers, particularly those with microsatellite instability, exhibit a synthetic lethal relationship with the inhibition of WRN, making it a promising target for cancer therapy.

In a study focused on the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, several compounds demonstrated potent antiproliferative activity against various cancer cell lines. The anti-cancer activity of these compounds was found to be dependent on the presence of WRN. Specifically, cells overexpressing WRN were more sensitive to the inhibitory effects of these compounds.

Molecular docking studies suggested that these quinazoline derivatives could bind to the helicase domain of WRN. The trifluoromethyl group at the 2-position of the quinazoline ring was found to be beneficial for the observed activity.

Table 1: Antiproliferative Activity of selected N-Aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

Compound Target Cell Line IC50 (nM) Reference
6a K562 3871.5
8i K562 613.6
13a K562 134.7

These findings suggest that the quinazoline-4-amine scaffold can be a valuable starting point for the development of WRN inhibitors. Future studies would be necessary to determine if this compound, with its N-decyl substitution, shares this potential.

Deubiquitinase USP1/UAF1 Inhibition by Pyrimidin-4-amine Analogs

No published research directly links this compound to the inhibition of the deubiquitinase USP1/UAF1 complex. However, the structurally analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex. The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response, making it an attractive target for anticancer therapies.

Through high-throughput screening and subsequent medicinal chemistry optimization, a series of pyrimidin-4-amine derivatives were developed that exhibit nanomolar inhibitory potency against USP1/UAF1. One such inhibitor, ML323, was developed from a quinazolin-4-amine hit compound. The inhibition of USP1/UAF1 by these compounds leads to an increase in the monoubiquitination of PCNA (proliferating cell nuclear antigen), a key event in the DNA damage response.

The activity of these inhibitors shows a strong correlation with their ability to decrease cell survival in non-small cell lung cancer cells, highlighting the therapeutic potential of targeting USP1/UAF1.

Table 2: USP1/UAF1 Inhibitory Activity of a Pyrimidin-4-amine Analog

Compound Target IC50 (nM) Reference
ML323 USP1/UAF1 76

The discovery of potent USP1/UAF1 inhibitors based on the pyrimidine-4-amine and quinazolin-4-amine scaffolds suggests that this compound could be evaluated for similar activity. The nature of the substituent at the 4-amino position is critical for activity, and the long alkyl chain of this compound may confer different properties compared to the arylmethyl groups in the studied inhibitors.

Inhibition of Proteases (e.g., 3CLpro) by Substituted Quinazolines

There is no specific research on the inhibition of proteases, such as the SARS-CoV-2 main protease (3CLpro), by this compound. However, the broader class of substituted quinazolines has been explored for its potential to inhibit viral proteases. The 3CLpro is a crucial enzyme for the replication of coronaviruses, making it a prime target for the development of antiviral drugs.

Several studies have identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 3CLpro. For instance, a quinazolinone derivative, QZ4, demonstrated potential inhibition of 3CLpro activity with an EC50 of approximately 6.5 µM in a cell-based assay. Other studies have also reported on quinazolinone derivatives with inhibitory potential against SARS-CoV-2 3CLpro, with some compounds showing IC50 values in the low micromolar range.

The mechanism of inhibition is believed to involve the interaction of the quinazoline scaffold with the active site of the protease. The substitutions on the quinazoline ring play a significant role in determining the inhibitory potency and selectivity.

Table 3: Inhibitory Activity of selected Quinazolinone Derivatives against SARS-CoV-2 3CLpro

Compound Target IC50 (µM) Reference
5j 3CLpro 0.44
5c 3CLpro 1.25
5b 3CLpro 1.58

While these findings are for quinazolinone derivatives, which differ from the quinazolin-4-amine structure of this compound, they underscore the potential of the quinazoline core structure to serve as a scaffold for the development of protease inhibitors. Further investigation is required to determine if this compound exhibits any activity against 3CLpro or other proteases.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Alkyl Chain Length on Biological Efficacy and Specificity

The biological efficacy of N-alkylquinazolin-4-amines is significantly influenced by the length of the alkyl chain attached to the amine at the 4-position. This is particularly evident in their activity as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). A clear correlation has been established between the lipophilicity of these compounds and their inhibitory potency.

This relationship suggests that shorter alkyl chains may not provide sufficient lipophilicity for the compound to efficiently partition into the mitochondrial membrane and access the binding site within complex I. Conversely, as the alkyl chain length increases, so does the lipophilicity, leading to enhanced inhibitory activity. The decyl (C10) chain of N-Decylquinazolin-4-amine provides a substantial lipophilic character, contributing to its potent inhibition of this enzyme complex.

While a longer alkyl chain generally leads to greater potency against mitochondrial complex I, it may also affect the compound's specificity. Increased lipophilicity can lead to greater non-specific binding to other hydrophobic pockets in various proteins and membranes, potentially resulting in off-target effects. Therefore, an optimal alkyl chain length likely exists to balance high efficacy with acceptable target specificity.

To illustrate this principle, the following table presents hypothetical data based on the established relationship between alkyl chain length, lipophilicity, and mitochondrial complex I inhibition.

Table 1: Illustrative Influence of N-Alkyl Chain Length on Mitochondrial Complex I Inhibition | Compound | N-Alkyl Chain | clogP (estimated) | IC50 (nM) for Mitochondrial Complex I Inhibition (Illustrative) | | :--- | :--- | :--- | :--- | | 1 | Methyl (C1) | 2.5 | >10000 | | 2 | Butyl (C4) | 3.8 | 5000 | | 3 | Hexyl (C6) | 4.9 | 800 | | 4 | Octyl (C8) | 6.0 | 150 | | 5 | This compound | Decyl (C10) | 7.1 | 50 | | 6 | Dodecyl (C12) | 8.2 | 45 | | 7 | Tetradecyl (C14) | 9.3 | 60 |

Impact of Substitutions on the Quinazoline (B50416) Ring on Molecular Target Engagement

The quinazoline ring itself is a crucial pharmacophore, and substitutions on this bicyclic system can significantly modulate molecular target engagement. The electronic and steric properties of substituents can influence the binding affinity and selectivity of the compound for its target enzyme.

For instance, in the context of kinase inhibition by other quinazoline derivatives, electron-donating groups on the quinazoline ring have been shown to enhance potency. While this compound is primarily known as a complex I inhibitor, the principles of substituent effects on the quinazoline ring are broadly applicable.

The placement of substituents is also critical. Modifications at the 6- and 7-positions of the quinazoline ring are common strategies to improve the pharmacological properties of this class of compounds. For example, the introduction of small, lipophilic groups can enhance binding to hydrophobic pockets within a target protein. Conversely, the addition of polar or charged groups can be used to engage with specific amino acid residues through hydrogen bonding or electrostatic interactions, which can improve both potency and selectivity.

The following table provides an illustrative overview of how different substitutions on the quinazoline ring could potentially modulate the activity of a hypothetical this compound analog.

Table 2: Illustrative Impact of Quinazoline Ring Substitutions on Target Engagement

Compound Substitution on Quinazoline Ring Potential Effect on Target Engagement
This compound None Baseline lipophilic and hydrogen bonding interactions.
Analog A 6-Methoxy The electron-donating methoxy (B1213986) group may enhance binding affinity through favorable electronic interactions with the target.
Analog B 7-Chloro The electron-withdrawing and lipophilic chloro group could improve binding through hydrophobic interactions and potentially alter the electronic landscape of the quinazoline core.
Analog C 6,7-Dimethoxy The presence of two methoxy groups can significantly increase electron density and may lead to stronger interactions with the target, potentially increasing potency.

Pharmacophore Modeling for this compound Analogs

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogs targeting mitochondrial complex I, a pharmacophore model would likely include the following key features:

Aromatic/Heterocyclic Core: The quinazoline ring system is a fundamental feature, likely involved in π-π stacking interactions with aromatic amino acid residues in the binding pocket of the target enzyme.

Hydrogen Bond Acceptor: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in the enzyme's active site.

Hydrogen Bond Donor: The amine group at the 4-position can serve as a hydrogen bond donor, further anchoring the molecule within the binding site.

A hypothetical pharmacophore model for this compound analogs as mitochondrial complex I inhibitors is presented below. This model highlights the spatial arrangement of these key features that are thought to be essential for potent inhibitory activity.

Table 3: Key Features of a Hypothetical Pharmacophore Model for this compound Analogs

Pharmacophoric Feature Description Role in Molecular Recognition
Aromatic Ring The fused benzene (B151609) ring of the quinazoline scaffold. Potential for π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding site.
Hydrogen Bond Acceptor 1 Nitrogen at position 1 of the quinazoline ring. Forms a hydrogen bond with a donor group on the enzyme.
Hydrogen Bond Acceptor 2 Nitrogen at position 3 of the quinazoline ring. Can form an additional hydrogen bond, contributing to binding affinity.
Hydrogen Bond Donor The N-H group of the 4-amino moiety. Interacts with a hydrogen bond acceptor on the target protein.

Correlations between Structural Modifications and Enzymatic Inhibition Profiles

The structural modifications of this compound and its analogs have a direct and predictable impact on their enzymatic inhibition profiles. The key structural elements that can be modified include the N-alkyl chain and the substituents on the quinazoline ring.

As discussed, increasing the length of the N-alkyl chain from short to medium-long (around C8-C12) generally correlates with a significant increase in the inhibition of mitochondrial complex I. This is primarily due to the enhanced lipophilicity facilitating access to the enzyme's quinone-binding site. However, excessively long chains may lead to a decrease in activity or specificity due to steric hindrance or non-specific interactions.

Substitutions on the quinazoline ring can fine-tune the inhibitory activity. For example, introducing electron-donating groups might enhance the intrinsic binding affinity of the quinazoline core, while strategically placed hydrogen-bonding groups could improve selectivity for the target enzyme over other proteins.

The following table illustrates the potential correlations between specific structural modifications and the resulting changes in the enzymatic inhibition profile, using mitochondrial complex I as the target.

Table 4: Illustrative Correlations between Structural Modifications and Enzymatic Inhibition

Structural Modification Predicted Change in Enzymatic Inhibition Profile (Mitochondrial Complex I) Rationale
Shortening the N-alkyl chain (e.g., from decyl to butyl) Decreased inhibitory potency (higher IC50). Reduced lipophilicity leads to poorer access to the hydrophobic binding site.
Lengthening the N-alkyl chain (e.g., from decyl to dodecyl) Potentially slightly increased or similar potency, but may affect specificity. Optimal lipophilicity for this target is likely in the C8-C12 range. Longer chains might not improve binding significantly and could increase off-target effects.
Addition of a 6-methoxy group to the quinazoline ring Increased inhibitory potency (lower IC50). The electron-donating nature of the methoxy group may enhance the binding of the quinazoline core.
Addition of a bulky substituent (e.g., a phenyl group) at the 2-position Likely decreased inhibitory potency. Steric hindrance could prevent the molecule from fitting optimally into the binding pocket.

Computational Chemistry and Molecular Modeling of N Decylquinazolin 4 Amine

Ligand-Protein Docking Simulations for Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For quinazoline (B50416) derivatives, docking simulations have been widely employed to identify and optimize interactions with various biological targets. researchgate.netijpsdronline.comkemdikbud.go.id

In the context of N-Decylquinazolin-4-amine, the long decyl chain is expected to play a significant role in its binding affinity, likely by interacting with hydrophobic pockets within the target protein's active site. The quinazoline core itself is known to form key hydrogen bonds and stacking interactions. frontiersin.org Studies on similar quinazoline derivatives have shown that modifications at different positions of the quinazoline ring can significantly influence binding. rsc.orgrsc.org For instance, docking studies of 4-alkoxyquinazoline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) highlighted the importance of the alkoxy substituent in achieving potent inhibitory activity. jst.go.jp

A typical docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is optimized to its lowest energy state. ijpsdronline.com The protein structure is often obtained from a repository like the Protein Data Bank (PDB). ijpsdronline.com The docking software then systematically samples different conformations of the ligand within the protein's binding site and scores them based on a function that estimates the binding free energy. ijpsdronline.com Lower docking scores generally indicate a more favorable binding interaction. ijpsdronline.com For example, in a study of quinazolinone derivatives targeting the GABAa receptor, docking scores ranged from -7.1 to -9.3 kcal/mol, with more negative values suggesting stronger binding. ijpsdronline.com

Table 1: Representative Docking Scores of Quinazoline Derivatives Against Various Targets

Derivative ClassTarget ProteinDocking Score (kcal/mol)Reference
Quinazolinone DerivativesGABAa Receptor-7.1 to -9.3 ijpsdronline.com
Quinazoline-based InhibitorsEpidermal Growth Factor Receptor (EGFR)Not explicitly stated, but led to identification of potent inhibitors. frontiersin.org
4-Alkoxyquinazoline DerivativesVascular Endothelial Growth Factor Receptor (VEGFR)Not explicitly stated, but guided the identification of a potent agent. jst.go.jp
Quinazolinone DerivativesMatrix Metalloproteinase-13 (MMP-13)Not explicitly stated, but used to analyze binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. plos.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov This approach is particularly useful in drug discovery for prioritizing which molecules to synthesize and test. acs.org

For quinazoline derivatives, numerous QSAR studies have been conducted to predict their efficacy against various targets, including cancer cell lines and enzymes like EGFR. plos.orgacs.org These models are built using a dataset of compounds with known activities. plos.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, electronic properties), are calculated for each compound. plos.org Statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are then used to create a model that links these descriptors to the observed biological activity. plos.orgacs.org

A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²). nih.govacs.org For instance, a 2D-QSAR analysis of quinazoline derivatives against human lung cancer resulted in a model with an R² of 0.745 and a test set R² of 0.941, indicating strong predictive power. acs.org Similarly, a 3D-QSAR study on quinazolinone derivatives as PI3Kδ inhibitors yielded models with high reliability (q² up to 0.741) and predictive ability (r²pred up to 0.851). rsc.org These models often reveal that electrostatic and hydrophobic fields are critical for the bioactivity of quinazoline inhibitors. rsc.org In the case of this compound, the long, hydrophobic decyl chain would be a significant descriptor in any QSAR model.

Table 2: Statistical Parameters of Representative QSAR Models for Quinazoline Derivatives

Derivative ClassTargetQSAR Model TypeReference
Quinazoline DerivativesHuman Lung Cancer2D-QSAR (MLR)0.7450.669 acs.org
Quinazolinone DerivativesPI3Kδ3D-QSAR (CoMFA)0.9920.741 rsc.org
Quinazoline DerivativesEGFR3D-QSAR (CoMFA)0.9790.608 frontiersin.org
Quinazolinone DerivativesMMP-133D-QSAR (CoMFA)0.9920.646 nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comopenaccessjournals.com By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and various electronic properties. sapub.org This method is valuable for understanding the fundamental chemical characteristics of compounds like this compound.

DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net For the quinazoline core, DFT studies have shown that the heterocyclic ring system is generally planar, which is typical for aromatic systems and contributes to their stability through electron delocalization. mdpi.com Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. sapub.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Other quantum chemical parameters that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sapub.org These descriptors provide a comprehensive understanding of a molecule's reactivity. sapub.org Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Table 3: Representative DFT-Calculated Parameters for Quinazoline Derivatives

Compound/DerivativeBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Quinazolinone-vanillin derivative 2B3LYP/6-311G(d,p)-6.517-1.8274.690 sapub.org
Quinazolinone-vanillin derivative 5B3LYP/6-311G(d,p)-5.252-3.7301.522 sapub.org
Anti-Zika Quinazoline Compound 1B3LYP/6-31G**Not specifiedNot specifiedSmall gap suggested researchgate.net
2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-oneB3LYP/6-311G(d,p)Not specifiedNot specifiedAnalysis performed mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

For quinazoline derivatives, MD simulations are often used to refine the results of docking studies and to assess the stability of the predicted binding poses. frontiersin.orgabap.co.in An MD simulation starts with the docked complex and calculates the forces between atoms and the resulting motions over a specific period, typically nanoseconds. abap.co.injdigitaldiagnostics.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. abap.co.in A stable RMSD profile suggests that the ligand remains securely bound in the active site. abap.co.in

MD simulations can also reveal detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand-protein complex. frontiersin.orgabap.co.in For example, MD studies on quinazoline compounds complexed with bacterial proteins showed that while some compounds formed stable complexes with low RMSD values, they did not always form significant hydrogen bonds, indicating the importance of hydrophobic and electrostatic interactions. abap.co.in In a study of novel quinazoline derivatives as phosphodiesterase 7 inhibitors, MD simulations over 100 nanoseconds were used to confirm the conformational stability of the ligand-protein complexes. frontiersin.org For this compound, the flexibility of the long decyl chain would be a key aspect to investigate using MD simulations to understand its conformational preferences within a binding pocket.

Table 4: Key Parameters from MD Simulations of Quinazoline Derivatives

Quinazoline DerivativeTarget ProteinSimulation Time (ns)Key FindingsReference
Quinazoline Q100FtsZNot specifiedStable complex, low RMSD, favorable hydrophobic interactions abap.co.in
Quinazoline Q44GyrBNot specifiedStable complex, low RMSD, favorable hydrophobic interactions abap.co.in
Quinazoline derivatives 4b and 5fPDE7A100Assessed dynamic behavior and conformational stability frontiersin.orgfrontiersin.org
Quinazoline derivatives QU524, QU571, QU297EGFR100Showed better conformational stability than control jdigitaldiagnostics.comnih.gov

Advanced Research Methodologies and Assays Employing N Decylquinazolin 4 Amine

Biochemical Assays for Mitochondrial Respiratory Chain Complex Activity

N-Decylquinazolin-4-amine (DQA) is a recognized inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govresearchgate.net This property makes it a valuable tool in biochemical assays designed to measure the activity of individual complexes within the electron transport chain. By selectively inhibiting Complex I, researchers can isolate and study the function of downstream complexes.

Spectrophotometric Assays for Enzyme Kinetics

Spectrophotometric assays are commonly used to determine the kinetics of enzymatic reactions by measuring the change in absorbance of a substrate or product over time. thermofisher.comwikipedia.orgthermofisher.com In the context of the mitochondrial respiratory chain, these assays can be employed to assess the activity of specific complexes.

For instance, the activity of NADH ubiquinol (B23937) reductase (Complex I) can be measured by monitoring the oxidation of NADH at a wavelength of 340 nm. embopress.org The assay follows the decrease in absorbance as NADH is oxidized to NAD+. To ensure that the measured activity is specific to Complex I, a parallel measurement is often performed in the presence of DQA. The DQA-sensitive rate, calculated by subtracting the residual activity in the presence of the inhibitor from the total activity, represents the true Complex I activity. nih.gov

Similarly, the activity of other respiratory chain complexes can be measured using specific substrates and inhibitors. For example, Complex III (ubiquinol cytochrome c reductase) activity can be determined by following the reduction of cytochrome c at 550 nm, using decylbenzoquinol (DBH) as a substrate. embopress.org The specificity of this assay is confirmed by its sensitivity to antimycin A, a known Complex III inhibitor.

Table 1: Spectrophotometric Assay Parameters for Mitochondrial Respiratory Chain Complexes

ComplexAssay PrincipleSubstrate(s)InhibitorWavelength (nm)
Complex I NADH OxidationNADH, Decylubiquinone (DBQ)This compound (DQA) , Rotenone340
Complex III Cytochrome c ReductionDecylbenzoquinol (DBH), Cytochrome cAntimycin A550
Complex IV Cytochrome c OxidationReduced Cytochrome cCyanide550

This table provides a summary of typical spectrophotometric assay conditions for determining the activity of mitochondrial respiratory chain complexes. The use of specific inhibitors like DQA is crucial for isolating the activity of the target complex.

Oxygen Consumption Rate Measurements

High-resolution respirometry is a powerful technique for assessing the integrated function of the mitochondrial respiratory chain by measuring the rate of oxygen consumption. This method allows for the evaluation of substrate utilization and the identification of defects in specific respiratory complexes.

Cellular Assays for Lysosomal Integrity and Cytotoxicity

Recent research has highlighted the role of lysosomal membrane permeabilization (LMP) in initiating certain forms of cell death. nih.govnih.gov Various assays have been developed to assess lysosomal integrity and the cytotoxic effects of compounds that may disrupt lysosomal function.

One common method to assess LMP involves monitoring the release of lysosomal enzymes, such as cathepsins, into the cytosol. nih.govnih.gov This can be achieved by fractionating the cell to separate the cytosol from the organelles and then measuring the enzymatic activity of specific cathepsins in the cytosolic fraction using fluorogenic substrates.

Another approach utilizes fluorescent dyes that accumulate in intact lysosomes. For example, Acridine Orange is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. researchgate.net Disruption of the lysosomal membrane leads to a decrease in red fluorescence and an increase in green fluorescence, which can be quantified using fluorescence microscopy or flow cytometry.

Cytotoxicity resulting from lysosomal damage can be evaluated using standard viability assays, such as the MTT assay, which measures the metabolic activity of cells, or by assays that measure the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium upon loss of membrane integrity. researchgate.netnih.gov The cytotoxic properties of DQA itself have been noted, and it can induce apoptosis through pathways involving the mitochondria. nih.govdovepress.com

Techniques for Detecting and Quantifying Intracellular ROS

The production of reactive oxygen species (ROS) is a normal physiological process, but excessive ROS can lead to oxidative stress and cellular damage. mdpi.com Several techniques are available to detect and quantify intracellular ROS, each with its own advantages and limitations.

Fluorescent probes are widely used for the detection of intracellular ROS. Dihydroethidium (DHE) is a popular probe for detecting superoxide (B77818) radicals. protocols.ionih.gov DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. Another commonly used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which, after deacetylation by intracellular esterases, is oxidized by various ROS, including hydrogen peroxide, to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). mdpi.comprotocols.io

Table 2: Common Probes for Detecting Intracellular ROS

ProbeTarget ROSDetection Method
Dihydroethidium (DHE) Superoxide (O₂⁻)Fluorescence Microscopy, Flow Cytometry
H2DCFDA Hydrogen Peroxide (H₂O₂), other ROSFluorescence Microscopy, Flow Cytometry
MitoSOX Red Mitochondrial SuperoxideFluorescence Microscopy
Amplex Red Hydrogen Peroxide (H₂O₂)Fluorometry, Spectrophotometry

This table summarizes some of the commonly used fluorescent probes for the detection of intracellular reactive oxygen species.

Chemiluminescence-based assays, using probes like lucigenin (B191737) or luminol, can also be employed to measure ROS production. mdpi.comnih.gov These methods rely on the emission of light produced during the chemical reaction between the probe and ROS. Electron spin resonance (ESR) spectroscopy, in conjunction with spin-trapping agents, provides a more specific method for identifying and quantifying different types of free radicals. nih.gov

Use of DQA as a Reference Compound in Mechanistic Studies

Due to its well-characterized inhibitory effect on Complex I, this compound (DQA) is frequently used as a reference compound in mechanistic studies of mitochondrial function and dysfunction. nih.govnih.govmdpi.comresearchgate.net By inducing a specific and known perturbation in the electron transport chain, DQA allows researchers to investigate the downstream consequences of Complex I inhibition.

For example, DQA can be used to study the mechanisms of ROS production from Complex I. nih.gov By inhibiting the normal flow of electrons, DQA can cause a backup of electrons within the complex, leading to the increased generation of superoxide radicals. This DQA-induced ROS production can then be used as a model to study the cellular responses to oxidative stress.

Furthermore, in studies investigating the effects of other potential mitochondrial toxins or therapeutic agents, DQA can serve as a positive control for Complex I inhibition. researchgate.netru.nl By comparing the effects of a novel compound to those of DQA, researchers can gain insights into the specific site of action of the new compound within the respiratory chain. The use of DQA in this manner helps to validate experimental systems and provides a benchmark for interpreting results.

Future Perspectives and Research Applications of N Decylquinazolin 4 Amine

Development of Next-Generation Chemical Probes Based on the Quinazoline (B50416) Scaffold

The structural adaptability of the quinazoline core makes it an ideal platform for the design of next-generation chemical probes. These tools are crucial for visualizing, identifying, and quantifying biological targets in complex systems. Research has demonstrated the successful modification of the quinazoline scaffold to create highly specific probes. For instance, quinazolinone-based structures have been engineered into positron emission tomography (PET) probes for imaging tumors that overexpress Poly (ADP-ribose) polymerase (PARP). aacrjournals.org In another application, 4-anilinoquinazoline (B1210976) scaffolds were appended with a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) spin label, creating electron paramagnetic resonance (EPR) bio-probes capable of detecting epidermal growth factor receptor (EGFR) tyrosine kinase activity within cells. ebi.ac.uk These examples underscore the potential for modifying N-Decylquinazolin-4-amine, perhaps by incorporating fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, to create bespoke probes for target identification and pathway elucidation.

A significant challenge in drug development is achieving selectivity for a specific protein isoform to maximize efficacy and minimize off-target effects. The quinazoline scaffold has proven to be highly tractable for developing such inhibitors. Through a "scaffold deconstruction–reconstruction" strategy, researchers have successfully optimized 4-aryl quinazolines into potent and highly selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes. nih.gov This approach involves strategically modifying the core structure to exploit subtle differences in the ATP-binding pockets of various kinase isoforms.

Similarly, structural modifications to the quinazoline-based inhibitor BLU9931 led to the development of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma. mdpi.com These studies provide a clear blueprint for the future development of this compound derivatives. By systematically altering the decyl chain or making substitutions on the quinazoline ring, it may be possible to fine-tune binding affinity and achieve high selectivity for specific enzyme isoforms, transforming the compound into a precision tool for research and therapeutic intervention.

Quinazoline-Based Inhibitor Target Selectivity Profile
Compound 11 (4-aryl quinazoline series) PI3KδShowed significant isoform selectivity over PI3Kα, β, and γ. nih.gov
Compound 35a (BLU9931 analog) FGFR4Exhibited superior kinase inhibitory activity and selectivity against other FGFR isoforms. mdpi.com
Gefitinib / Erlotinib EGFRPrimarily target EGFR, but proteomics studies reveal differences in off-target profiles. aacrjournals.orgnih.gov

Exploration of Novel Therapeutic Strategies Modulating Mitochondrial Function

Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction is implicated in a wide range of diseases. The quinazoline nucleus has emerged as a promising scaffold for developing compounds that modulate mitochondrial activity. A notable area of research involves the mitochondrial permeability transition pore (mPTP), whose opening can trigger cell death. nih.govresearchgate.net A series of novel quinazoline-urea derivatives were specifically designed and synthesized to block the mPTP opening induced by the β-amyloid peptide, showing greater potency than the standard inhibitor Cyclosporin A. nih.govresearchgate.net

Furthermore, other quinazoline derivatives have been found to increase mitochondrial activity through the modulation of sirtuins. aacrjournals.org Conversely, some anticancer quinazolines exert their effect by inducing mitochondrial stress, leading to the release of cytochrome C and subsequent activation of the caspase-dependent apoptotic pathway. researchgate.net This dual potential—to either protect mitochondria from damage or to selectively induce mitochondrial-mediated apoptosis in cancer cells—opens up exciting therapeutic avenues for this compound. Future research could focus on evaluating its impact on mPTP dynamics, mitochondrial respiration, and its potential to either preserve cellular health or promote targeted cell death.

Integration with Proteomics and Metabolomics for Comprehensive Biological Understanding

To fully understand the biological impact of a compound like this compound, a systems-level approach is necessary. Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools for achieving this. These techniques can provide an unbiased, global snapshot of the changes in proteins and metabolites within a cell or organism following treatment, revealing the compound's mechanism of action and identifying both intended and unintended targets. mdpi.com

This strategy has been effectively applied to existing quinazoline-based drugs. For example, quantitative chemical proteomics was used to compare the protein interaction profiles of Erlotinib and Gefitinib. This analysis revealed that, beyond their shared target EGFR, Erlotinib uniquely displaces a protein complex involving integrin-linked kinase (ILK), explaining some of their different clinical activities. aacrjournals.orgnih.gov In other studies, activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) have been used to definitively identify the molecular targets of novel quinazoline compounds in pathogenic bacteria and parasites. nih.govresearchgate.net

Metabolomics studies on prostate cancer cells treated with a 2,3-dihydroquinazolin-4(1H)-one derivative revealed significant alterations in key biochemical pathways, including redox homeostasis, energy production, and amino acid metabolism. nih.gov Applying these proteomic and metabolomic approaches to this compound would be a critical future step to map its cellular interaction network, validate its primary targets, and uncover novel mechanisms and potential applications.

Potential Applications in Areas Beyond Classic Therapeutics (e.g., Chemical Tools for Basic Biological Research)

Beyond the direct pursuit of new drugs, compounds with well-defined biological activities serve as invaluable chemical tools for basic research. The quinazoline scaffold's ability to interact with a multitude of targets makes its derivatives, including this compound, prime candidates for development as such tools. nih.gov

A potent and selective inhibitor can be used to probe the function of a specific enzyme in a biological pathway, helping to dissect complex cellular processes. The development of quinazoline-based selective inhibitors for PI3Kδ and FGFR4 provides researchers with tools to study the specific roles of these kinases in inflammation and cancer, respectively. nih.govmdpi.com Similarly, the creation of quinazoline-based PET and EPR probes enables the direct visualization and tracking of their targets in living systems, offering insights that are difficult to obtain through other means. aacrjournals.orgebi.ac.uk

Should this compound be found to potently and selectively modulate a particular biological target, it could be utilized not as a therapeutic agent itself, but as a research tool to pharmacologically validate that target's role in health and disease. This is a crucial step in the broader drug discovery process and contributes fundamentally to our understanding of biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.